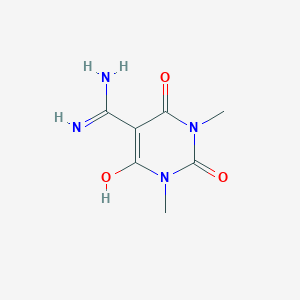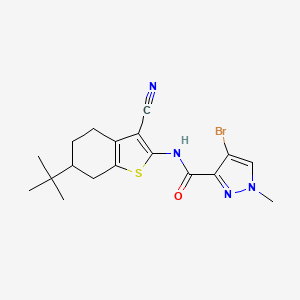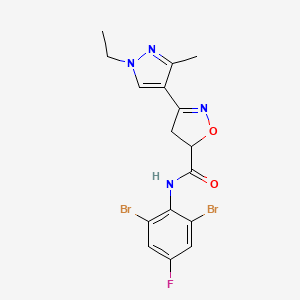![molecular formula C18H17BrN2O2S2 B10894668 N-(4-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propanamide](/img/structure/B10894668.png)
N-(4-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(4-BROMOPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a bromophenyl group and a benzothiazole moiety, contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMOPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Bromophenyl Group: The bromophenyl group is typically introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS).
Coupling of the Benzothiazole and Bromophenyl Groups: The final step involves coupling the benzothiazole derivative with the bromophenyl group through a nucleophilic substitution reaction, often using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
化学反応の分析
Types of Reactions
N~1~-(4-BROMOPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N~1~-(4-BROMOPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a biochemical tool.
作用機序
The mechanism of action of N1-(4-BROMOPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and benzothiazole moieties contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- N~1~-(4-CHLOROPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE
- N~1~-(4-FLUOROPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE
- N~1~-(4-METHOXYPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE
Uniqueness
N~1~-(4-BROMOPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The combination of the bromophenyl and benzothiazole moieties also contributes to its distinct chemical and biological characteristics.
特性
分子式 |
C18H17BrN2O2S2 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC名 |
N-(4-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C18H17BrN2O2S2/c1-2-23-14-7-8-15-16(11-14)25-18(21-15)24-10-9-17(22)20-13-5-3-12(19)4-6-13/h3-8,11H,2,9-10H2,1H3,(H,20,22) |
InChIキー |
WDTYIICAECEPNK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCCC(=O)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[2-(3,4-diethoxyphenyl)ethyl]thiourea](/img/structure/B10894585.png)
![6-Amino-4-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10894594.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanehydrazide](/img/structure/B10894602.png)
![4-(Diethylamino)benzaldehyde 1-[2-(2-{[4-(diethylamino)phenyl]methylene}-1-methylhydrazino)ethyl]-1-methylhydrazone](/img/structure/B10894608.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10894613.png)
![N~1~-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10894627.png)
![4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894629.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide](/img/structure/B10894636.png)
![Methyl 4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10894642.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(2-phenylethyl)thiourea](/img/structure/B10894652.png)


![(2Z,5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10894665.png)

